molecular formula C14H11ClN2O2 B3830946 benzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

benzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

Cat. No.: B3830946
M. Wt: 274.70 g/mol
InChI Key: UPBDWXPWRBCPAA-MHWRWJLKSA-N
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Description

Benzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime is a chemical compound. It is related to Benzaldehyde oxime, an organic compound with the formula C7H7NO . Benzaldehyde oxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base .


Synthesis Analysis

The synthesis of Benzaldehyde oxime involves the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer . Another method for the production of benzaldehyde involves the enzymatic process from l-phenylalanine .


Molecular Structure Analysis

The molecular structure of Benzaldehyde oxime, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzaldehyde oxime undergoes various reactions. It undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts . Its dehydration yields benzonitrile. It can be hydrolyzed to regenerate benzaldehyde . It reacts with N-chlorosuccinimide in DMF to form benzohydroximoyl chloride, in which chlorine replaces hydrogen on the carbon attached to the nitrogen in benzaldehyde oxime .


Physical and Chemical Properties Analysis

Benzaldehyde, a related compound, is a colorless liquid with a characteristic almond-like odor . It has a density of 1.044 g/mL, a melting point of -57.12 °C, and a boiling point of 178.1 °C . It is soluble in water at 6.95 g/L (25 °C) .

Mechanism of Action

The oxime ligation is a valuable bioorthogonal conjugation reaction but with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g., aldehyde/ketone) .

Safety and Hazards

Benzaldehyde, a related compound, is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (H332), causes skin irritation (H315), and serious eye irritation (H319) . It may damage fertility or the unborn child (H360) and is toxic to aquatic life with long-lasting effects (H411) .

Properties

IUPAC Name

[(E)-benzylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-12-6-8-13(9-7-12)17-14(18)19-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBDWXPWRBCPAA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NOC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/OC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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